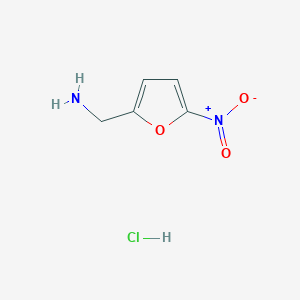
2-Methyl-5-(pentafluorobenzoyl)pyridine
Overview
Description
2-Methyl-5-(pentafluorobenzoyl)pyridine is a chemical compound that has been gaining attention in scientific research due to its unique properties and potential applications. This compound is also known as PFBMP and is a derivative of pyridine. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Scientific Research Applications
Gas Chromatography-Mass Spectrometry Analysis : This compound is instrumental in the development of methods for measuring levels of specific compounds, like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), in biological fluids. A study utilized organic solvent extraction and derivatization to form electron-capturing bis-pentafluorobenzyl derivatives for analysis by gas chromatography-negative ion chemical ionization mass spectrometry (Friesen et al., 1993).
Synthesis and Characterization of Luminescent Complexes : Research in organometallic chemistry has led to the synthesis of blue-green luminescent rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbene ligands. These complexes, which include derivatives of 2-methyl-5-(pentafluorobenzoyl)pyridine, are notable for their unique emission wavelengths in the blue-green region (Li et al., 2012).
Enhancement of Detection in Mass Spectrometry : The compound plays a role in enhancing detection capabilities in mass spectrometry. A study demonstrated the use of pentafluorobenzyl chloroformate for derivatization of amino acids and alcohols, improving their detection by electron capture negative ion chemical ionization mass spectrometry (Simpson et al., 1995).
DNA Adduct Analysis : It is used in methods for measuring levels of DNA adducts in tissues, involving alkaline hydrolysis, organic solvent extraction, and derivatization to form electron-capturing derivatives. This method is significant for its sensitivity and specificity in detecting DNA adducts (Friesen et al., 1994).
Catalysis and Chemical Synthesis : The compound is also vital in the field of catalysis and chemical synthesis. A study on palladium complexes with 5-pyridyl substituted N-methyl isoxazolidines demonstrated its role in catalytic activities and the synthesis of complex molecular structures (Lysenko et al., 2001).
properties
IUPAC Name |
(6-methylpyridin-3-yl)-(2,3,4,5,6-pentafluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO/c1-5-2-3-6(4-19-5)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXSHQJKWBGTDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-ylboronic acid](/img/structure/B1452113.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]acetamide](/img/structure/B1452116.png)
![[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1452117.png)
